molecular formula C22H25N3O4 B2709447 Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate CAS No. 954071-74-0

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate

Cat. No. B2709447
CAS RN: 954071-74-0
M. Wt: 395.459
InChI Key: VSEVRBSBKOOFKB-UHFFFAOYSA-N
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Description

“Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of compounds that are widely used by medicinal chemists for the treatment of human diseases . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

The synthesis of compounds like “Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate” often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure of the compound can be influenced by the spatial orientation of substituents and the stereoisomers of the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The reaction conditions used can greatly influence the resulting compound’s biological activity .

Scientific Research Applications

Heterocyclic System Synthesis

Research into compounds structurally related to Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate often involves the synthesis of heterocyclic systems. For instance, the study by Selič et al. (1997) demonstrates the use of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing derivatives of pyrido[1,2-a]pyrimidin-4-ones, highlighting the versatility of such compounds in generating fused heterocyclic systems Selič, L., Grdadolnik, S., & Stanovnik, B. (1997).

Biological Activity Evaluation

Compounds with a core structure similar to the one have been evaluated for their potential biological activities. For example, Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, showcasing the potential therapeutic applications of such molecules in treating depression and addiction disorders Grimwood, S., et al. (2011).

Antimicrobial Properties

The antimicrobial properties of related compounds have also been a focus of research. Kaya et al. (2006) synthesized and characterized oligo-4-[(pyridine-3-yl-methylene) amino] phenol for its antimicrobial activities, demonstrating the applicability of these compounds in addressing microbial resistance Kaya, I., Bilici, A., & Saçak, M. (2006).

Physicochemical Characterization

The physicochemical properties and corrosion inhibition efficacy of compounds bearing pyridine rings, as researched by Ji et al. (2016), suggest potential applications in materials science, particularly in the protection of metals against corrosion Ji, Y., et al. (2016).

properties

IUPAC Name

methyl 4-[[2-oxo-2-[2-(4-pyrrolidin-1-ylphenyl)ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-29-22(28)17-6-8-18(9-7-17)24-21(27)20(26)23-13-12-16-4-10-19(11-5-16)25-14-2-3-15-25/h4-11H,2-3,12-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEVRBSBKOOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-oxo-2-((4-(pyrrolidin-1-yl)phenethyl)amino)acetamido)benzoate

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